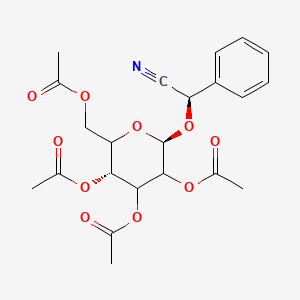![molecular formula C₁₄H₉Cl₂NO₃ B1145917 6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid CAS No. 221555-69-7](/img/no-structure.png)
6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apraclonidine is an alpha adrenergic agonist used in a sterile isotonic solution for topical application to the eye . It is a white to off-white powder and is highly soluble in water . Its chemical name is 2-[(4-amino-2,6 dichlorophenyl) imino]imidazolidine monohydrochloride with an empirical formula of C9H11Cl3N4 and a molecular weight of 281.57 .
Molecular Structure Analysis
The chemical structure of Apraclonidine hydrochloride is given in the references . It has an empirical formula of C9H11Cl3N4 and a molecular weight of 281.57 .Physical And Chemical Properties Analysis
Apraclonidine hydrochloride is a white to off-white powder and is highly soluble in water . Its empirical formula is C9H11Cl3N4 and it has a molecular weight of 281.57 .Mecanismo De Acción
Apraclonidine hydrochloride is a relatively selective alpha-2-adrenergic agonist . When instilled in the eye, it has the action of reducing elevated, as well as normal, intraocular pressure (IOP), whether or not accompanied by glaucoma . Apraclonidine’s predominant mechanism of action is reduction of aqueous flow via stimulation of the alpha-adrenergic system .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid involves the condensation of 2,6-dichloroaniline with 3-oxo-1,4-cyclohexadiene-1-acetic acid in the presence of a suitable condensing agent. The resulting intermediate is then oxidized to yield the final product.", "Starting Materials": [ "2,6-dichloroaniline", "3-oxo-1,4-cyclohexadiene-1-acetic acid", "Condensing agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 2,6-dichloroaniline (1.0 equiv) and 3-oxo-1,4-cyclohexadiene-1-acetic acid (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a condensing agent (e.g. EDC, DCC) (1.2 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. hexanes/ethyl acetate) to yield the final product." ] } | |
Número CAS |
221555-69-7 |
Nombre del producto |
6-[(2,6-Dichlorophenyl)imino]-3-oxo-1,4-cyclohexadiene-1-acetic Acid |
Fórmula molecular |
C₁₄H₉Cl₂NO₃ |
Peso molecular |
310.13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



